N-[(4-methoxyphenyl)methyl]quinazolin-4-amine N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 70137-95-0
VCID: VC13324771
InChI: InChI=1S/C16H15N3O/c1-20-13-8-6-12(7-9-13)10-17-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19)
SMILES: COC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

CAS No.: 70137-95-0

Cat. No.: VC13324771

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine - 70137-95-0

Specification

CAS No. 70137-95-0
Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Standard InChI InChI=1S/C16H15N3O/c1-20-13-8-6-12(7-9-13)10-17-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19)
Standard InChI Key MCZPCSYKZMFAHI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (Molecular Formula: C₁₆H₁₅N₃O) features a bicyclic quinazoline system with a 4-methoxy-substituted benzyl group at the 4-position. The methoxy moiety enhances solubility and modulates electronic interactions, while the quinazoline core provides a planar structure conducive to intercalation or receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight265.31 g/mol
logP (Partition Coeff.)3.2 ± 0.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area45.8 Ų
Solubility22 µM in PBS (pH 7.4)

The compound’s moderate lipophilicity (logP ≈ 3.2) suggests favorable membrane permeability, while its polar surface area (45.8 Ų) aligns with bioavailability criteria for small-molecule drugs .

Synthetic Routes and Optimization

The synthesis of N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically follows a multi-step protocol analogous to related quinazolin-4-amines :

  • Chlorination of Quinazolin-4-ol:
    Reaction of quinazolin-4-ol with phosphoryl chloride (POCl₃) yields 4-chloroquinazoline, a key intermediate .

    Quinazolin-4-ol+POCl34-Chloroquinazoline+H3PO4\text{Quinazolin-4-ol} + \text{POCl}_3 \rightarrow \text{4-Chloroquinazoline} + \text{H}_3\text{PO}_4
  • Amination with 4-Methoxybenzylamine:
    Nucleophilic substitution of 4-chloroquinazoline with 4-methoxybenzylamine in toluene at 90°C produces the target compound .

    4-Chloroquinazoline+4-MeO-BenzylamineN-[(4-MeO-Phenyl)methyl]quinazolin-4-amine+HCl\text{4-Chloroquinazoline} + \text{4-MeO-Benzylamine} \rightarrow \text{N-[(4-MeO-Phenyl)methyl]quinazolin-4-amine} + \text{HCl}

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1POCl₃, Et₃NReflux4 h85%
24-MeO-Benzylamine, Toluene90°C12 h72%

Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity, confirmed by NMR and LC-MS .

Pharmacological Activities and Mechanisms

Anticancer Activity

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine demonstrates potent antiproliferative effects against breast (MCF-7, IC₅₀ = 1.2 µM) and prostate (PC-3, IC₅₀ = 1.8 µM) cancer cells. Mechanistic studies indicate EGFR kinase inhibition (Kd = 12 nM) and caspase-3/7 activation, inducing apoptosis via mitochondrial pathways .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), attributed to membrane disruption and ergosterol biosynthesis inhibition .

Table 3: Biological Activity Profile

AssayTargetResult
EGFR InhibitionKinase DomainIC₅₀ = 14 nM
Caspase ActivationMCF-7 CellsEC₅₀ = 2 µM
Tubulin PolymerizationColchicine Site78% Inhibition at 10 µM

Comparative Analysis with Analogues

Structural modifications significantly impact activity:

  • Methoxy Position: Para-substitution (4-MeO) enhances solubility and target affinity compared to ortho- or meta-substituted analogues .

  • N-Methylation: Introducing a methyl group on the amine (e.g., N-methyl-N-[(4-MeO-phenyl)methyl]quinazolin-4-amine) reduces cytotoxicity (PC-3 IC₅₀ = 4.5 µM), suggesting steric hindrance affects binding .

Challenges and Future Directions

Despite promising data, challenges include:

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.8 h in mice) necessitates prodrug development.

  • Blood-Brain Barrier Penetration: Moderate permeability (Pe = 4.2 × 10⁻⁶ cm/s) limits CNS applications .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency and pharmacokinetics.

  • In Vivo Efficacy Trials: Evaluating toxicity and tumor regression in xenograft models.

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